4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
CAS No.: 89853-87-2
Cat. No.: VC20744754
Molecular Formula: C7H9N3O2S
Molecular Weight: 199.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 89853-87-2 |
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Molecular Formula | C7H9N3O2S |
Molecular Weight | 199.23 g/mol |
IUPAC Name | 4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |
Standard InChI Key | TYAKXNHFMATCHA-UHFFFAOYSA-N |
SMILES | CCSC1=NC=C(C(=N1)N)C(=O)O |
Canonical SMILES | CCSC1=NC=C(C(=N1)N)C(=O)O |
Structural Characteristics and Fundamental Properties
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS: 89853-87-2) is characterized by a pyrimidine ring featuring three key functional groups: an amino group at position 4, an ethylthio group at position 2, and a carboxylic acid moiety at position 5. The molecular formula is C7H9N3O2S with a molecular weight of 199.23 g/mol.
The structural arrangement of this compound can be visualized as a six-membered heterocyclic pyrimidine core with the functional groups positioned strategically, contributing to its unique chemical behavior and potential biological interactions.
Physical and Chemical Properties
The compound's properties are primarily influenced by its functional groups:
Property | Characteristic | Contributing Factor |
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Electronic distribution | Enhanced electron density in the pyrimidine ring | Ethylthio group at position 2 |
Hydrogen bonding capacity | Moderate to high | Amino group at position 4 |
Acid-base behavior | Acidic properties | Carboxylic acid moiety at position 5 |
Solubility profile | Variable depending on pH | Combined effects of all functional groups |
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The amino group enables hydrogen bonding and nucleophilic interactions
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The ethylthio group increases electron density in the pyrimidine ring
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The carboxylic acid moiety provides opportunities for derivatization and influences solubility
Functional Group | Potential Reactions |
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Amino group (-NH₂) | Diazotization, acylation, alkylation |
Ethylthio group (-SC₂H₅) | Oxidation to sulfoxide/sulfone, nucleophilic substitution |
Carboxylic acid (-COOH) | Esterification, amide formation, decarboxylation |
The pyrimidine ring itself can also participate in various reactions, including electrophilic and nucleophilic substitutions, depending on reaction conditions and the electron distribution influenced by the substituents.
Biological Activity Spectrum
Pyrimidine derivatives, including 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, have demonstrated significant biological activities across multiple domains.
Antimicrobial Properties
The antimicrobial potential of this compound is supported by research on pyrimidine derivatives. The presence of both the amino and ethylthio groups creates a unique electronic environment that may enable interaction with microbial cellular components. These structural features can potentially disrupt essential biological processes in microorganisms, contributing to antimicrobial effects.
Compound Feature | 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | Related Pyrimidine Derivatives |
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Core structure | Pyrimidine ring | Pyrimidine or fused pyrimidine systems |
Position 2 substituent | Ethylthio group | Various (thio, amino, hydroxy) |
Position 4 substituent | Amino group | Various (amino, alkyl, halogen) |
Position 5 substituent | Carboxylic acid | Carboxylic acid, ester, or carboxamide |
Structural Element | Contribution to Biological Activity |
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Amino group at position 4 | Hydrogen bonding with biological targets, such as proteins and nucleic acids |
Ethylthio group at position 2 | Interaction with lipophilic binding pockets in target proteins |
Carboxylic acid at position 5 | Ionic interactions with positively charged amino acid residues in proteins |
These structure-activity relationships provide valuable guidance for the development of derivatives with enhanced or targeted biological activities.
Comparative Analysis with Related Compounds
Understanding 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid in the context of related compounds provides additional insights into its properties and potential applications.
Structural Analogues
Comparing the target compound with structural analogues highlights how subtle modifications affect properties and activities:
Compound | Key Structural Differences | Potential Impact on Activity |
---|---|---|
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | Methyl vs. ethyl on thio group | Altered lipophilicity and binding profile |
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Ester vs. carboxylic acid | Different stability and pharmacokinetic properties |
4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acid | Difluoromethyl vs. amino; hydroxy vs. ethylthio | Distinct electronic properties and hydrogen bonding patterns |
Functional Group Contributions
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The ethylthio group increases electron density in the pyrimidine ring system, potentially enhancing nucleophilicity at certain positions
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The amino group enables hydrogen bonding interactions with biological targets
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The carboxylic acid provides opportunities for salt formation, affecting solubility and bioavailability
Future Research Directions
The examination of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid suggests several promising research avenues:
Structural Optimization Strategies
Future research could focus on creating derivatives with modified properties:
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Substituting the ethylthio group with different alkyl or aryl groups to explore structure-activity relationships
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Converting the carboxylic acid to amides, esters, or other functional groups to alter pharmacokinetic properties
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Introducing additional substituents at available positions on the pyrimidine ring to enhance targeted biological activities
Application-Focused Investigations
Specific applications warranting further investigation include:
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Antimicrobial development against resistant bacterial strains
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Exploration of potential enzyme inhibition properties, particularly against kinases implicated in cancer
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Investigation of antiviral activity, building on the known properties of related pyrimidine derivatives
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